U-90042 (CAS 134516-99-7) Binding Affinity at α6β2γ2 GABAA Receptors vs. Diazepam and Zolpidem
U-90042 exhibits high affinity for the α6β2γ2 GABAA receptor subtype (Ki = 11.0 nM), a property not observed with the benzodiazepine diazepam or the nonbenzodiazepine zolpidem. The α6 subtype is typically insensitive to classical benzodiazepines. The affinity profile of U-90042 is comparable to that of the benzodiazepine partial inverse agonist Ro 15-4513, differentiating it from sedative/hypnotics such as diazepam and zolpidem [1].
| Evidence Dimension | Binding affinity (Ki) at α6β2γ2 GABAA receptor subtype |
|---|---|
| Target Compound Data | Ki = 11.0 nM |
| Comparator Or Baseline | Diazepam: low/no affinity for α6; Zolpidem: no significant affinity for α6 (Ki > 5000 nM at α5-containing receptors, and selectivity profile does not include α6) |
| Quantified Difference | U-90042 shows >450-fold higher affinity for α6β2γ2 compared to zolpidem's affinity at α5 (as a proxy for non-α1 selectivity); diazepam shows negligible binding to α6 |
| Conditions | Recombinant human GABAA receptor subtypes expressed in mammalian cells; radioligand binding assay |
Why This Matters
This unique α6 affinity profile makes U-90042 an essential tool for investigating α6-containing GABAA receptors, which are predominantly expressed in cerebellar granule cells and are implicated in motor coordination and alcohol sensitivity.
- [1] Tang AH, Smith MW, Carter DB, Im WB, VonVoigtlander PF. U-90042, a sedative/hypnotic compound that interacts differentially with the GABAA receptor subtypes. J Pharmacol Exp Ther. 1995 Nov;275(2):761-7. PMID: 7473164. View Source
